3-Fluoro-2,5-dimethylaniline hydrochloride
Description
3-Fluoro-2,5-dimethylaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₁₁ClFN (exact molecular weight: 191.64 g/mol). It features a fluorine substituent at the meta-position (C3) and methyl groups at the ortho- (C2) and para-positions (C5) of the benzene ring, with a hydrochloride salt enhancing its stability and solubility for synthetic applications. This compound is commonly utilized as a building block in pharmaceutical and agrochemical synthesis, particularly in the preparation of polyimide precursors or heterocyclic frameworks .
Properties
IUPAC Name |
3-fluoro-2,5-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-5-3-7(9)6(2)8(10)4-5;/h3-4H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFQOFCJTYLBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,5-dimethylaniline hydrochloride typically involves multiple steps:
Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group, resulting in 3-amino-2,5-dimethylaniline.
Fluorination: The amino group is then substituted with a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,5-dimethylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: 3-Fluoro-2,5-dimethylbenzoic acid.
Reduction: 2,5-Dimethylaniline.
Substitution: 3-Bromo-2,5-dimethylaniline or 3-Chloro-2,5-dimethylaniline.
Scientific Research Applications
3-Fluoro-2,5-dimethylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2,5-dimethylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-fluoro-2,5-dimethylaniline hydrochloride with its structural analogs, focusing on substituent effects , physicochemical properties , and synthetic applications .
Halogen-Substituted Analogs
Key Findings :
- Halogen Effects : Fluorine’s small size and strong electron-withdrawing nature enhance electrophilic substitution at the aromatic ring, whereas bromine favors oxidative coupling or Suzuki-Miyaura cross-coupling due to its leaving-group ability .
- Positional Isomerism : Fluorine at C3 (as in the target compound) provides better steric accessibility for subsequent functionalization compared to C4-substituted analogs .
Alkyl-Substituted Analogs
Key Findings :
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility (critical for pharmaceutical formulations) compared to non-salt analogs like 2-fluoro-4,5-dimethylaniline .
- Synthetic Utility : N-Alkylation (e.g., N-ethyl) shifts reactivity toward nucleophilic pathways, limiting use in electrophilic aromatic substitution .
Biological Activity
3-Fluoro-2,5-dimethylaniline hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom and two methyl groups attached to an aniline structure. Its molecular formula is , with a molecular weight of approximately 185.65 g/mol. The presence of fluorine enhances the compound's stability and lipophilicity, which are critical for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The fluorine atom can enhance binding affinity through strong hydrogen bonds or van der Waals interactions, making it a valuable candidate in medicinal chemistry for drug development targeting the central nervous system.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neuronal signaling.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antioxidant Activity : Some studies suggest that related compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells . This property could be explored for therapeutic applications in conditions involving oxidative damage.
- Cytotoxicity : The compound's ability to induce cytotoxic effects has been noted, particularly through ROS generation, which can lead to apoptosis in certain cell types .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,5-Dimethylaniline | Lacks fluorine; two methyl groups present | Different reactivity and lower binding affinity |
| 3-Fluoroaniline | Lacks methyl groups | Altered reactivity; less lipophilic |
| 2,5-Difluoroaniline | Contains two fluorine atoms | Distinct electronic properties; increased stability |
The unique combination of substituents in this compound imparts distinct chemical reactivity and biological activity compared to these analogs.
Case Studies
- Toxicological Studies : Research has shown that exposure to similar aromatic amines is associated with increased cancer risk. For instance, epidemiological studies link compounds like 3,5-dimethylaniline to bladder cancer due to their ability to generate ROS and cause genetic mutations .
- Pharmacological Applications : Investigations into the pharmacological potential of related compounds have demonstrated their efficacy as enzyme inhibitors or modulators in various biochemical assays. These findings suggest that this compound could be similarly effective in specific therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
